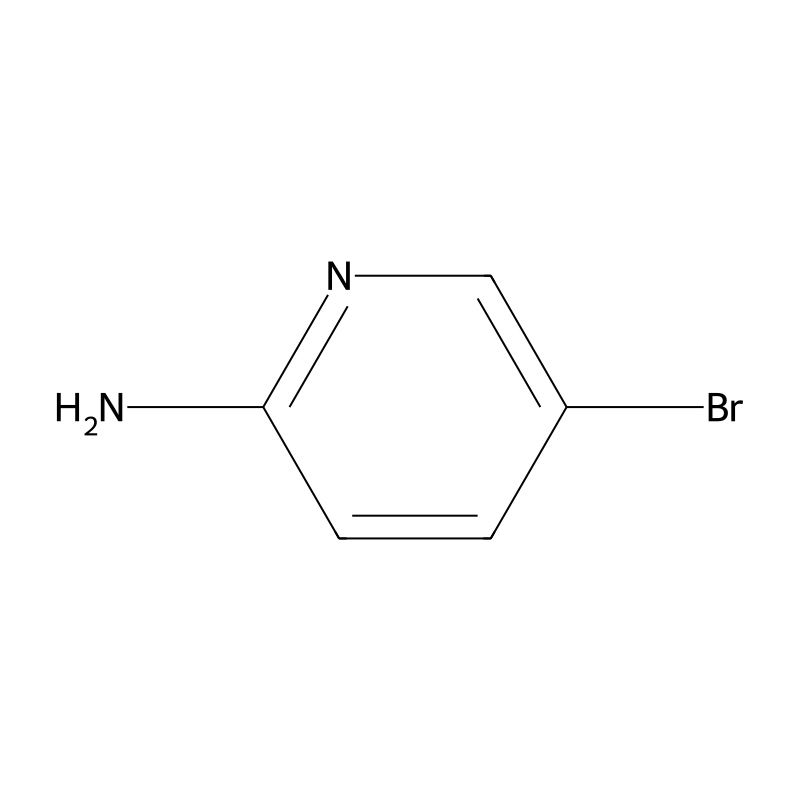

2-Amino-5-bromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Labeling of Carbohydrates:

- Reductive Amination: 2-Amino-5-bromopyridine can be used to label the reducing end of oligosaccharides (short sugar chains) through a process called reductive amination. This technique allows researchers to attach a fluorescent tag to the sugar molecule, enabling its visualization and tracking within cells or biological systems. Source: Sigma-Aldrich product page, 2-Amino-5-bromopyridine (CAS No. 1072-97-5):

Crystallography and Supramolecular Chemistry:

- Hydrogen Bonding Studies: Due to the presence of both hydrogen bond donor and acceptor sites in its structure, 2-Amino-5-bromopyridine has been used to study hydrogen bonding patterns in cocrystals. These studies provide insights into the intermolecular interactions between different molecules, which are crucial for understanding crystal formation and material properties. Source: Sigma-Aldrich product page, 2-Amino-5-bromopyridine (CAS No. 1072-97-5):

Organic Synthesis:

- Precursor for Functionalized Pyridines: 2-Amino-5-bromopyridine serves as a valuable starting material for the synthesis of various derivatives of pyridine, a nitrogen-containing aromatic ring system. By modifying the functional groups attached to the pyridine ring, researchers can create molecules with diverse properties and potential applications in various fields, including pharmaceuticals and materials science. Source: Sigma-Aldrich product page, 2-Amino-5-bromopyridine (CAS No. 1072-97-5):

2-Amino-5-bromopyridine is an aromatic compound characterized by the presence of an amino group and a bromine atom attached to a pyridine ring. Its molecular formula is C₅H₅BrN₂, and it has a CAS number of 1072-97-5. The compound appears as a white to light yellow crystalline solid and has a melting point ranging from 136°C to 138°C . Due to its structural features, it exhibits significant reactivity, making it valuable in various chemical syntheses.

- Bromination: The compound can undergo further bromination under specific conditions, resulting in a mixture of brominated products, including 2-amino-3-bromopyridine and 2-amino-6-bromopyridine .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with various electrophiles.

- Formation of Derivatives: It serves as a precursor for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals .

Studies indicate that 2-amino-5-bromopyridine exhibits biological activity relevant to pharmaceutical applications. It is known for its role as an intermediate in the synthesis of various drugs, including:

- Olprinone: A phosphodiesterase inhibitor used for treating heart failure.

- Palbociclib: An anti-cancer drug targeting cyclin-dependent kinases .

Additionally, its derivatives have shown potential antimicrobial and antifungal properties, making it a subject of interest in medicinal chemistry.

The synthesis of 2-amino-5-bromopyridine typically involves the bromination of 2-aminopyridine. Common methods include:

- Bromination Reaction: Reacting 2-aminopyridine with bromine in suitable solvents under controlled temperatures leads to the formation of 2-amino-5-bromopyridine .

- Substitution Reactions: It can be synthesized through nucleophilic substitution using bromo derivatives of pyridine .

- Use of Protecting Groups: In some synthetic routes, protecting groups are employed to enhance selectivity and yield during multi-step synthesis processes .

The primary applications of 2-amino-5-bromopyridine include:

- Pharmaceutical Intermediates: It is extensively used in the synthesis of various pharmaceutical compounds.

- Chemical Research: As a reagent in organic synthesis for labeling oligosaccharides via reductive amination .

- Material Science: Its derivatives are explored for optoelectronic applications due to their unique optical properties .

Several compounds share structural similarities with 2-amino-5-bromopyridine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminopyridine | Amino group at position 2 | Lacks bromination; serves as a precursor |

| 3-Amino-5-bromopyridine | Amino group at position 3 | Different position of amino group affects reactivity |

| 2-Amino-3-bromopyridine | Amino group at position 2 | Distinct reactivity patterns due to bromination at position 3 |

| 4-Aminobenzonitrile | Amino group on benzene ring | Different aromatic system; used in different applications |

The unique positioning of the amino and bromine groups on the pyridine ring imparts distinct chemical properties to 2-amino-5-bromopyridine, making it particularly valuable in pharmaceutical synthesis compared to its analogs.

Buchwald-Hartwig Amination in Heterocyclic Functionalization

Buchwald-Hartwig amination has emerged as a cornerstone for introducing nitrogen-based substituents into pyridine systems. For 2-amino-5-bromopyridine, this method enables selective functionalization at the C5 position. Studies demonstrate that palladium catalysts such as palladium(II) acetate (Pd(OAc)₂) paired with biarylphosphine ligands (e.g., Xantphos or RuPhos) facilitate coupling with aryl amines under mild conditions. For instance, reactions employing cesium carbonate (Cs₂CO₃) as a base in toluene at 65–80°C yield monoaminated products with >80% efficiency. The presence of electron-withdrawing groups on the pyridine ring enhances reactivity by stabilizing the transition state during oxidative addition.

A notable application involves coupling 3-bromo-2-aminopyridine with secondary cyclic amines like morpholine, achieving yields up to 85% using Pd(OAc)₂/RuPhos systems. The methodology avoids protection/deprotection steps, streamlining synthesis.

Suzuki-Miyaura Reactions for Aryl-Bromine Substitution

Suzuki-Miyaura cross-coupling enables precise aryl-bromine substitution at the C5 position. Pyridylboronic acids, such as 2-methoxy-5-pyridylboronic acid, react with 2-amino-5-bromopyridine derivatives in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in aqueous tetrahydrofuran (THF). This approach is particularly effective for constructing bipyridine architectures, with yields exceeding 75% under optimized conditions.

Regioselectivity is influenced by steric and electronic factors. For example, ortho-substituted phenylboronic acids exhibit higher coupling efficiency due to chelation-assisted stabilization of the palladium intermediate. Recent advances highlight the use of ligand-free Pd catalysts in solvent-free solid-state reactions, achieving 90% conversion for aryl-pyridine couplings.

Bromination Techniques Using Alternative Reagents

Phenyltrimethylammonium Tribromide-Mediated Selective Bromination

Phenyltrimethylammonium tribromide (PTAB) offers a safer alternative to molecular bromine for regioselective bromination. In the synthesis of 2-amino-5-bromopyridine, PTAB selectively brominates 2-aminopyridine at the C5 position in dichloromethane or chloroform at 30°C. This method achieves yields up to 92% without requiring protecting groups, outperforming traditional brominating agents in selectivity and scalability (Table 1).

Table 1. PTAB-Mediated Bromination of 2-Aminopyridine

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Aminopyridine | PTAB | CH₂Cl₂ | 30 | 92 |

| 2-Aminopyridine | Br₂ | CCl₄ | 25 | 65 |

N-Bromosuccinimide (NBS) in Regioselective Pyridine Modification

NBS is effective for α-bromination but shows limited regiocontrol in pyridine systems. While NBS brominates 4-ethylpyridine at the benzylic position, its application to 2-aminopyridine requires careful optimization. Mixtures of NBS and Lewis acids (e.g., SbBr₃) in acetonitrile achieve moderate yields (50–60%) but often produce di- or tribrominated byproducts.

Solvent Optimization in Nucleophilic Substitution Reactions

Solvent choice critically impacts reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates by stabilizing charged intermediates. For example, SNAr reactions of 2-chloro-5-bromopyridine with benzyl alcohol in DMSO proceed 10× faster than in tetrahydrofuran (THF) due to improved solvation of the transition state. Conversely, nonpolar solvents like toluene favor palladium-catalyzed couplings by reducing side reactions.

Comparative Analysis of Solid-Phase vs Solution-Phase Synthesis

Solid-phase synthesis simplifies purification but requires tailored supports. For 2-amino-5-bromopyridine derivatives, immobilization on Merrifield resin enables sequential functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions, with final cleavage yielding products in >85% purity. Solution-phase methods, while more flexible, often necessitate chromatographic purification. Recent advances in solid-state cross-coupling using Pd(I) dimers and olefin dispersants achieve 95% yields with residual Pd levels <1 ppm, rivaling solution-phase efficiency.

Table 2. Solid-Phase vs Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 80–95% | 70–90% |

| Purification | Simplified (filtration) | Chromatography required |

| Scalability | Limited by resin capacity | High |

| Residual Pd | <5 ppm | 10–100 ppm |

Coordination Complex Formation with Transition Metals

2-Amino-5-bromopyridine demonstrates exceptional versatility as a ligand in transition metal coordination chemistry, forming stable complexes with various metal centers through its nitrogen donor atoms [10] [12]. The compound exhibits dual coordination sites, with the pyridine nitrogen serving as the primary coordination point and the amino group providing additional stabilization through hydrogen bonding interactions [7] [16]. This bifunctional nature enables the formation of diverse coordination architectures ranging from discrete mononuclear complexes to extended polymeric networks [13] [17].

The coordination behavior of 2-amino-5-bromopyridine is significantly influenced by the electronic properties imparted by both the electron-donating amino group and the electron-withdrawing bromine substituent [5] [19]. These substituents create a unique electronic environment that modulates the binding affinity and selectivity toward different metal centers [22] [25]. The resulting complexes often exhibit distorted coordination geometries due to steric interactions and electronic effects, leading to interesting structural features and potential catalytic properties [10] [15].

Zinc(II)-Bromopyridine Complexes for Structural Studies

Zinc(II) complexes with 2-amino-5-bromopyridine have provided valuable insights into coordination chemistry and structural organization patterns [10] [12]. The most extensively studied system is the discrete salt complex [C5H6BrN2][ZnCl3(C5H5BrN2)], where zinc(II) adopts a distorted tetrahedral coordination geometry [7] [11]. In this complex, the zinc center coordinates to the pyridine nitrogen of 2-amino-5-bromopyridine and three chloride ions, while the amino group remains uncoordinated but participates in hydrogen bonding networks [10] [16].

Crystallographic analysis reveals that the zinc-nitrogen bond length measures 2.052(3) Å, which falls within the typical range for zinc-pyridine coordination [12] [52]. The three zinc-chloride bond lengths are 2.2494(11) Å, 2.2691(11) Å, and 2.2499(11) Å, indicating slight variations due to the asymmetric coordination environment [7] [42]. The coordination angles around the zinc center range from 104.99(9)° to 114.22(4)°, demonstrating significant deviation from ideal tetrahedral geometry [10] [51].

Table 1: Zinc(II)-2-Amino-5-bromopyridine Complex Structural Data

| Complex | Coordination Geometry | Bond Length Zn-N (Å) | Bond Length Zn-Cl (Å) | Bond Angles (°) | Space Group | Reference |

|---|---|---|---|---|---|---|

| [C5H6BrN2][ZnCl3(C5H5BrN2)] | Distorted tetrahedral | 2.052(3) | 2.2494(11), 2.2691(11), 2.2499(11) | 104.99(9) - 114.22(4) | P21/n | [7] [10] [12] |

| Zn(II) coordination polymers with bromopyridine | Tetrahedral/Octahedral | 2.02-2.10 | N/A | 109-111 | Various | [13] [17] |

| Tetrahedral Zn(II) complexes | Tetrahedral | 2.00-2.15 | N/A | 105-115 | Various | [51] [52] |

The crystal structure exhibits extensive hydrogen bonding networks involving both intramolecular and intermolecular interactions [12] [42]. The amino group of the 2-amino-5-bromopyridinium cation forms hydrogen bonds with chloride atoms of neighboring complex anions, creating layered arrangements parallel to the (101) crystallographic plane [7] [11]. Additionally, short halogen-halogen contacts between bromine and chloride atoms (3.4239(11) Å and 3.4503(12) Å) contribute to the overall crystal packing stability [10] [42].

One-dimensional zinc(II) coordination polymers incorporating 2-amino-5-bromopyridine have been synthesized and characterized, demonstrating the ligand's ability to bridge multiple metal centers [13] [17]. These polymeric structures often exhibit three-dimensional supramolecular networks stabilized by π-π stacking interactions between aromatic rings and extensive hydrogen bonding patterns [13] [27]. The zinc centers in these systems typically adopt tetrahedral or distorted octahedral coordination geometries depending on the auxiliary ligands present [15] [17].

Copper(I/II) Coordination Polymers with π-Stacking Interactions

Copper coordination polymers with 2-amino-5-bromopyridine exhibit remarkable structural diversity and unique π-stacking arrangements that significantly influence their physical properties [25] [27]. The formation of these coordination networks is driven by the copper center's ability to adopt various coordination geometries and the ligand's capacity to participate in multiple intermolecular interactions [14] [28]. The resulting structures often display one-dimensional chains or two-dimensional layers interconnected through π-π stacking interactions [26] [32].

Table 2: Copper Coordination Polymer Systems with π-Stacking Interactions

| System | Coordination Mode | π-Stacking Distance (Å) | Network Dimensionality | Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| Cu(I) bromide coordination polymer | Tetrahedral Cu(I) | 3.31-3.38 | 3D | O-H...O, C-H...Br hydrogen bonds | [14] |

| Cu(II) coordination with π-stacking | Square planar/Octahedral Cu(II) | 3.653(2)-3.845(2) | 1D chains, 2D layers | π-π stacking, hydrogen bonding | [25] [27] [28] |

| Mixed Cu(I/II) systems | Mixed coordination | 3.5-3.9 | 1D/2D | Multiple weak interactions | [26] [29] |

The π-π stacking interactions in copper-2-amino-5-bromopyridine systems are characterized by centroid-to-centroid distances ranging from 3.31 to 3.84 Å, indicating strong aromatic interactions [25] [32]. These stacking arrangements can occur in both parallel displaced and perpendicular T-shaped orientations, with the parallel displaced configuration being more commonly observed due to favorable electrostatic interactions [27] [32]. The π-stacking motifs contribute significantly to the stability of the coordination polymers and influence their electronic and magnetic properties [28] [29].

Copper(I) systems typically adopt tetrahedral coordination geometries, forming three-dimensional networks where bromopyridine ligands bridge adjacent copper centers [14] [30]. In these structures, the copper-bromide units create alternating six-membered chair-patterned rings in net-like layers, with the aminopyridine ligands pointing alternately above and below the layers [14]. The three-dimensional assembly is achieved through intermolecular oxygen-hydrogen-oxygen and carbon-hydrogen-bromine hydrogen bonding interactions [14] [26].

Copper(II) coordination polymers demonstrate greater structural complexity due to the Jahn-Teller distortion effects characteristic of d9 electronic configuration [27] [28]. These systems often exhibit square planar or distorted octahedral coordination geometries, leading to one-dimensional chain structures that extend into two-dimensional layers through π-stacking interactions [25] [27]. The magnetic properties of these copper(II) systems are influenced by the π-stacking arrangements, which can mediate weak antiferromagnetic or ferromagnetic coupling between metal centers [28] [29].

Role in Heterogeneous Catalysis Systems

2-Amino-5-bromopyridine plays a crucial role in heterogeneous catalysis systems, primarily serving as a ligand or substrate in transition metal-catalyzed transformations [20] [21]. The compound's unique electronic properties, derived from the combination of electron-donating amino and electron-withdrawing bromo substituents, make it an excellent substrate for palladium-catalyzed cross-coupling reactions [20] [23]. These systems demonstrate high efficiency in forming carbon-carbon and carbon-nitrogen bonds under relatively mild conditions [39] [40].

In palladium-catalyzed Sonogashira coupling reactions, 2-amino-5-bromopyridine derivatives serve as effective electrophilic partners with terminal alkynes [20]. The heterogeneous catalyst system employing palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%) achieves excellent yields ranging from 72% to 96% under optimized conditions [20]. The reaction proceeds efficiently at 100°C for 3 hours in dimethylformamide solvent, demonstrating the system's practical utility for synthetic applications [20].

Table 3: Catalytic System Performance Data

| Catalyst System | Substrate | Yield (%) | Reaction Conditions | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|---|

| Pd-catalyzed Sonogashira coupling | 2-amino-3-bromopyridines | 72-96 | 100°C, 3h, DMF | 2.5 Pd, 5 PPh3, 5 CuI | [20] |

| Cu-catalyzed Goldberg reaction | 2-bromopyridine + amides | 85-95 | CuI/phen, 100°C | 0.5-3 CuI | [39] |

| Ni/Co dual catalysis | Bromopyridines + alkyl halides | 44-91 | TDAE, rt to 80°C | 2-5 Ni, 0.1-2.5 Co | [21] |

| Transition metal cross-coupling | Various bromopyridines | 70-90 | Various | 1-10 | [23] [24] |

Copper-catalyzed Goldberg reactions utilizing 2-amino-5-bromopyridine demonstrate exceptional efficiency in forming carbon-nitrogen bonds [39]. The heterogeneous catalyst system based on copper(I) iodide and 1,10-phenanthroline ligand achieves yields of 85-95% with catalyst loadings as low as 0.5-3 mol% [39]. This methodology provides an economical and scalable approach for synthesizing 2-methylaminopyridine amides and related derivatives from readily available starting materials [39].

Dual nickel-cobalt catalytic systems have emerged as powerful platforms for cross-electrophile coupling reactions involving bromopyridine substrates [21]. These heterogeneous systems operate through complementary redox cycles, where nickel facilitates oxidative addition and reductive elimination steps while cobalt mediates radical generation from alkyl halides [21]. The dual catalytic approach enables selective coupling of bromopyridines with various alkyl halides, achieving yields ranging from 44% to 91% depending on substrate structure and reaction conditions [21].

Mechanistic Studies of Catalytic Cycle Participation

Mechanistic investigations of 2-amino-5-bromopyridine participation in catalytic cycles have revealed detailed insights into the fundamental steps governing transition metal-catalyzed transformations [38] [40]. The compound's involvement in catalytic processes typically follows established organometallic pathways including oxidative addition, transmetalation, and reductive elimination sequences [23] [38]. However, the unique electronic characteristics imparted by the amino and bromo substituents create distinctive reactivity patterns that influence reaction kinetics and selectivity [20] [24].

Table 4: Mechanistic Pathway Analysis in Catalytic Cycles

| Reaction Type | Metal Center | Rate-Determining Step | Activation Energy | Key Intermediates | Reference |

|---|---|---|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | Oxidative addition for electron-poor substrates | Low for bromopyridines | [Pd(Ar)(Br)(L2)] | [38] [40] |

| Transmetalation | Pd(II)-Br + B(OH)3 | Transmetalation in basic conditions | Moderate | [Pd{Ph-B(OH)3-}(C5H2RN)(PR3)2] | [38] |

| Reductive Elimination | Pd(II) → Pd(0) | Reductive elimination for bulky substrates | Variable with sterics | [Pd(Ar)(R)(L2)] | [23] [24] |

| Ligand Exchange | Various | Variable | System dependent | Various complexes | [33] [34] |

In palladium-catalyzed cross-coupling reactions, the oxidative addition of 2-amino-5-bromopyridine to palladium(0) complexes proceeds with relatively low activation barriers due to the electron-withdrawing nature of the bromine substituent [38] [40]. Nuclear magnetic resonance studies have identified transient intermediates during the transmetalation step, specifically [Pd{Ph-B(OH)3-}{C5H2RN}(PR3)2] complexes containing boronate ligands coordinated through oxygen atoms to the metal center [38]. These intermediates play crucial roles in determining reaction selectivity and efficiency [38].

The reductive elimination step in catalytic cycles involving 2-amino-5-bromopyridine is often influenced by steric factors and electronic effects of both the aminopyridine fragment and the coupling partner [23] [24]. Computational studies have revealed that the amino group can participate in stabilizing transition states through hydrogen bonding interactions with auxiliary ligands or solvent molecules [33] [34]. This stabilization effect can significantly alter reaction kinetics and influence product distributions in competitive reaction pathways [29] [33].

Proton-coupled electron transfer mechanisms have been identified in photoredox catalytic systems involving 2-amino-5-bromopyridine substrates [40]. The reduction potential of bromopyridines is significantly modulated by protonation effects, enabling single-electron reduction pathways that generate reactive pyridyl radicals [40]. These radical intermediates participate in subsequent coupling reactions with alkene and alkyne building blocks, providing access to functionalized aminopyridine derivatives under mild photochemical conditions [40].

XLogP3

UNII

GHS Hazard Statements

H301 (95.59%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant